(E)-1-(4-((benzyloxy)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-(phenylmethoxymethyl)piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c22-20(9-8-19-7-4-14-24-19)21-12-10-18(11-13-21)16-23-15-17-5-2-1-3-6-17/h1-9,14,18H,10-13,15-16H2/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYITVSWQWCOAT-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(4-((benzyloxy)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one, with the molecular formula CHNO, has garnered attention in pharmacological research due to its potential biological activities. This compound features a piperidine moiety, which is often associated with various bioactive properties, including antibacterial, anti-inflammatory, and anticancer effects.
The compound's structural characteristics can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 325.408 g/mol |
| CAS Number | 1226488-10-3 |
Antibacterial Activity
Research indicates that compounds containing piperidine rings often exhibit significant antibacterial properties. For instance, studies have shown that derivatives of piperidine can demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The specific interactions of this compound with bacterial cell membranes and enzymes warrant further investigation to elucidate its mechanism of action.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is notable. Piperidine derivatives have been reported to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This inhibition can lead to increased acetylcholine levels, which may have therapeutic implications in treating neurodegenerative diseases . Additionally, the compound may exhibit urease inhibitory activity, which is relevant for managing urinary tract infections .
Anticancer Properties
The anticancer potential of compounds similar to this compound has been documented in several studies. For example, piperidine derivatives have been shown to possess antiproliferative effects against various cancer cell lines . The furan moiety in this compound may also contribute to its cytotoxicity by interacting with cellular targets involved in cancer progression.
Case Studies
Several case studies illustrate the biological activity of compounds related to this compound:
- Antibacterial Screening : A study evaluated a series of piperidine-based compounds for their antibacterial activity against multiple strains. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting strong antibacterial efficacy .
- AChE Inhibition : In a pharmacological assessment, several piperidine derivatives were tested for AChE inhibition. The most potent compounds showed IC values comparable to known AChE inhibitors, indicating their potential as therapeutic agents for Alzheimer's disease .
- Anticancer Evaluation : Research involving various piperidine derivatives demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound may similarly affect cancer cell viability .
Comparison with Similar Compounds
Structural Similarities and Variations
The target compound shares key structural motifs with other chalcones (Table 1). Differences lie in substituents on the aromatic rings and the nature of the heterocyclic/piperidinyl groups:
Key Observations :
- Piperidine/Piperazine Hybrids: The target compound’s piperidine-benzyloxy group increases steric bulk compared to LabMol-80’s simpler piperidinyl-phenyl group. Piperazine derivatives (e.g., ) often exhibit enhanced nonlinear optical (NLO) properties due to electron-rich substituents .
- Furan-2-yl Substitution : Common in antiviral and tyrosinase-inhibiting chalcones (e.g., ). The furan ring’s electron-withdrawing nature may enhance binding to biological targets .
Key Trends :
Key Insights :
- Antitubercular Activity : LabMol-80’s piperidinyl-phenyl group aligns with the target compound’s structure, suggesting similar mechanisms against Mycobacterium tuberculosis .
- Computational Predictions: DFT studies highlight the role of electron-donor groups (e.g., dimethylamino, benzyloxy) in enhancing NLO properties .
Q & A
Q. What synthetic methodologies enable the reuse of key synthons for derivative libraries?
- Methodological Answer :
- Piperidine Core Modification : Functionalize the 4-position with click chemistry handles (e.g., azides for Huisgen cycloaddition) .
- Propenone Isosteres : Replace the enone with α,β-unsaturated amides or esters to modulate electronic properties .
- Library Design : Use QSAR models to prioritize derivatives with predicted logP ≤3.5 and polar surface area ≥80 Ų for CNS penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
